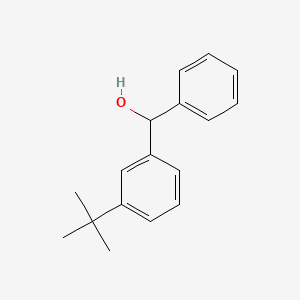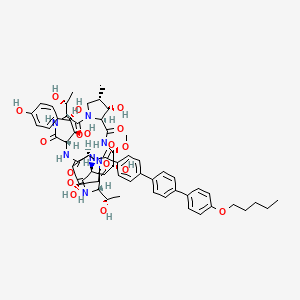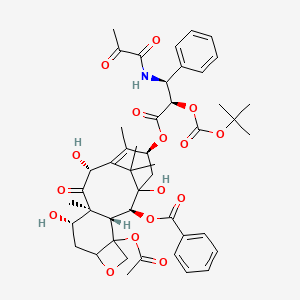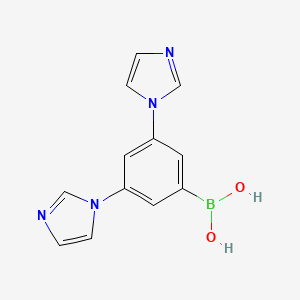![molecular formula C35H32N6O4 B14093269 3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)
3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dersalazine is a small molecule compound investigated for its potential use in treating inflammatory bowel disease. It is a new chemical entity formed by combining a potent platelet-activating factor antagonist (UR-12715) with 5-aminosalicylic acid through an azo bond . This combination aims to leverage the anti-inflammatory properties of both components to provide a therapeutic alternative for conditions like ulcerative colitis .
准备方法
Synthetic Routes and Reaction Conditions: Dersalazine is synthesized by forming an azo bond between UR-12715 and 5-aminosalicylic acid. The specific reaction conditions for this synthesis are not widely detailed in the literature, but it typically involves diazotization of the amine group followed by coupling with the aromatic compound .
Industrial Production Methods: Industrial production methods for Dersalazine are not extensively documented. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions: Dersalazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can break the azo bond, separating the compound into its constituent parts.
Substitution: This reaction can replace functional groups on the molecule, potentially creating derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium dithionite and zinc in acetic acid.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of Dersalazine.
Reduction: Products include UR-12715 and 5-aminosalicylic acid.
Substitution: Products include various substituted derivatives of Dersalazine.
科学研究应用
Dersalazine has been extensively studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It has shown efficacy in reducing inflammation in experimental models of colitis in rodents . The compound works by down-regulating the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor, and interleukin-1 beta . This makes it a promising candidate for treating conditions characterized by chronic inflammation .
作用机制
Dersalazine exerts its effects primarily through its action as a platelet-activating factor antagonist. This mechanism involves inhibiting the platelet-activating factor receptor, which plays a crucial role in the inflammatory response . Additionally, the 5-aminosalicylic acid component contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The combined action of these two mechanisms results in a significant reduction in inflammation .
相似化合物的比较
Mesalazine (5-aminosalicylic acid): Used for treating inflammatory bowel disease, but lacks the platelet-activating factor antagonist component.
Uniqueness of Dersalazine: Dersalazine is unique in that it combines the anti-inflammatory properties of 5-aminosalicylic acid with the platelet-activating factor antagonist properties of UR-12715. This dual mechanism of action provides a more comprehensive approach to reducing inflammation compared to similar compounds .
属性
分子式 |
C35H32N6O4 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
2-hydroxy-5-[[4-[3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45) |
InChI 键 |
AYEAMZDTWLXZIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)
![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093212.png)
![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)
![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)

![Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-](/img/structure/B14093240.png)
![5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14093246.png)
![5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14093249.png)

